3-Phenyl-1-(4-pyrimidin-2-ylpiperazinyl)prop-2-EN-1-one
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Overview
Description
WAY-221060: (CAS No. 1351406-38-6) is a compound known for promoting myelination, particularly in the context of treating human neurodegenerative diseases . Myelination refers to the process by which nerve fibers (axons) are coated with a protective myelin sheath, enhancing their conductivity and overall function.
Chemical Reactions Analysis
The types of reactions that WAY-221060 undergoes are not explicitly outlined in the available information. we can infer that it interacts with biological targets related to myelination. Common reagents and conditions used in such reactions remain undisclosed.
Scientific Research Applications
Neurobiology: Its myelination-promoting properties make it relevant for neurological research.
Medicine: Investigating its effects on neurodegenerative diseases could lead to therapeutic breakthroughs.
Pharmacology: Researchers explore its impact on cellular pathways and potential drug development.
Mechanism of Action
The precise mechanism by which WAY-221060 exerts its effects remains elusive. it likely involves interactions with specific molecular targets or signaling pathways related to myelin formation and maintenance.
Comparison with Similar Compounds
Unfortunately, the provided sources do not list similar compounds for direct comparison. Further research would be necessary to identify related molecules and highlight WAY-221060’s uniqueness.
Properties
IUPAC Name |
(E)-3-phenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-16(8-7-15-5-2-1-3-6-15)20-11-13-21(14-12-20)17-18-9-4-10-19-17/h1-10H,11-14H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGMDDSRZZXNOE-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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